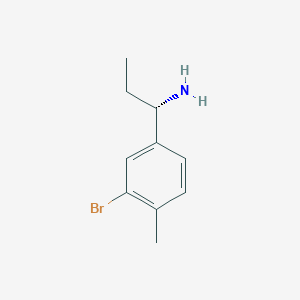
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on the phenyl ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-1-(3-Brom-4-methylphenyl)propan-1-amin umfasst typischerweise die folgenden Schritte:
Bromierung: Das Ausgangsmaterial, 4-Methylphenylpropan-1-amin, wird unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid bromiert.
Chirale Trennung: Das racemische Gemisch von 1-(3-Brom-4-methylphenyl)propan-1-amin wird unter Verwendung chiraler Trennmethoden wie Kristallisation mit einem chiralen Trennmittel oder Chromatographie auf einer chiralen stationären Phase in seine Enantiomere getrennt.
Industrielle Produktionsverfahren
Die industrielle Produktion von (S)-1-(3-Brom-4-methylphenyl)propan-1-amin kann großtechnische Bromierungs- und chirale Trennverfahren umfassen, die auf Ausbeute und Reinheit optimiert sind. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Chromatographiesystemen kann die Effizienz und Skalierbarkeit verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-1-(3-Brom-4-methylphenyl)propan-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Nucleophile Substitution: Das Bromatom kann unter geeigneten Bedingungen durch Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation: Die Aminogruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu den entsprechenden Iminen oder Nitrilen oxidiert werden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid zu dem entsprechenden Alkan oder Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Reagenzien wie Natriumazid, Natriumthiolat oder Natriumalkoholat in polaren aprotischen Lösungsmitteln (z. B. Dimethylformamid) bei erhöhten Temperaturen.
Oxidation: Kaliumpermanganat in wässrigen oder organischen Lösungsmitteln unter Rückflussbedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether oder Tetrahydrofuran bei niedrigen Temperaturen.
Hauptprodukte, die gebildet werden
Nucleophile Substitution: Bildung von substituierten Aminen, Thiolen oder Ethern.
Oxidation: Bildung von Iminen oder Nitrilen.
Reduktion: Bildung von Alkanen oder Alkoholen.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Brom-4-methylphenyl)propan-1-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es dient als Baustein für die Synthese von pharmazeutischen Verbindungen, insbesondere solchen, die auf neurologische Störungen abzielen.
Organische Synthese: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet, darunter chirale Liganden und Katalysatoren.
Biologische Studien: Die Verbindung wird in Studien verwendet, die die Struktur-Aktivitäts-Beziehungen von aminhaltigen Molekülen untersuchen.
Industrielle Anwendungen: Es wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von (S)-1-(3-Brom-4-methylphenyl)propan-1-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Brom- und Methylgruppen am Phenylring beeinflussen die Bindungsaffinität und -selektivität der Verbindung. Die Aminogruppe kann Wasserstoffbrückenbindungen oder ionische Wechselwirkungen mit Zielmolekülen eingehen und so deren Aktivität und Funktion modulieren.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Bromo-4-methylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including chiral ligands and catalysts.
Biological Studies: The compound is employed in studies investigating the structure-activity relationships of amine-containing molecules.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Bromo-4-methylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds or ionic interactions with target molecules, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
®-1-(3-Brom-4-methylphenyl)propan-1-amin: Das Enantiomer der Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlicher biologischer Aktivität.
1-(3-Brom-4-methylphenyl)ethan-1-amin: Eine strukturell ähnliche Verbindung mit einer Ethylgruppe anstelle einer Propylgruppe.
1-(3-Brom-4-methylphenyl)propan-2-amin: Eine Verbindung mit der Aminogruppe am zweiten Kohlenstoff der Propylkette.
Einzigartigkeit
(S)-1-(3-Brom-4-methylphenyl)propan-1-amin ist aufgrund seiner spezifischen chiralen Konfiguration einzigartig, die eine eindeutige biologische Aktivität und Selektivität verleiht
Eigenschaften
Molekularformel |
C10H14BrN |
|---|---|
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
(1S)-1-(3-bromo-4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6,10H,3,12H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
QJZKKHIDKVGVMA-JTQLQIEISA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=C(C=C1)C)Br)N |
Kanonische SMILES |
CCC(C1=CC(=C(C=C1)C)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-chloro-2,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12110308.png)
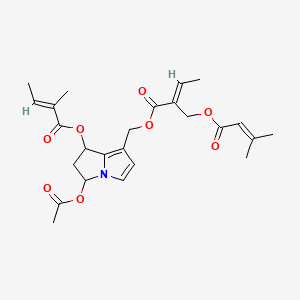
![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)


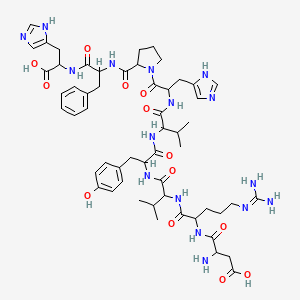
![4-Fluoro-3-{[(pyridin-3-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B12110350.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

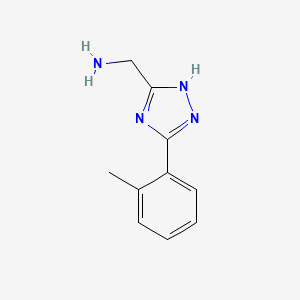

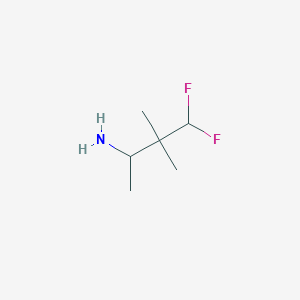
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

